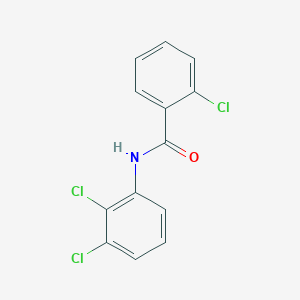

2-chloro-N-(2,3-dichlorophenyl)benzamide

Description

Properties

Molecular Formula |

C13H8Cl3NO |

|---|---|

Molecular Weight |

300.6 g/mol |

IUPAC Name |

2-chloro-N-(2,3-dichlorophenyl)benzamide |

InChI |

InChI=1S/C13H8Cl3NO/c14-9-5-2-1-4-8(9)13(18)17-11-7-3-6-10(15)12(11)16/h1-7H,(H,17,18) |

InChI Key |

VWSJOZOLDCBHDR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2-chloro-N-(2,3-dichlorophenyl)benzamide: Structure, Synthesis, and Potential Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-chloro-N-(2,3-dichlorophenyl)benzamide, a halogenated aromatic amide with significant potential in agrochemical and pharmaceutical research. As a member of the trichlorinated benzanilide class, its distinct three-dimensional structure, governed by steric and electronic effects, is critical to its function. This document details the molecule's physicochemical properties, delves into its structural analysis with a focus on conformational characteristics, presents a robust and validated protocol for its chemical synthesis, and explores its potential biological activities based on structure-activity relationships within its chemical class. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique properties of this compound.

Introduction: The Significance of the Substituted Benzamide Scaffold

The benzamide moiety is a cornerstone in modern chemistry, serving as a privileged scaffold in both drug discovery and the development of agrochemicals.[1][2] Its rigid, planar amide linkage provides a stable backbone for orienting aromatic substituents, facilitating precise interactions with biological targets. The true versatility of the benzamide scaffold is unlocked through substitution on its aromatic rings.

Halogenation, particularly chlorination, is a powerful tool for modulating a molecule's physicochemical properties. The introduction of chlorine atoms can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and introduce specific electronic features that can lead to potent and selective binding to enzyme active sites or receptors.[3]

2-chloro-N-(2,3-dichlorophenyl)benzamide (CAS No. 90665-34-2) is a specific trichlorinated benzanilide that embodies these principles.[4][5] Its unique substitution pattern—an ortho-chloro group on the benzoyl ring and a vicinal dichloro arrangement on the aniline ring—creates a molecule with a highly defined and sterically influenced conformation. This guide will dissect the chemical and structural nuances of this compound and outline its potential as a lead for further investigation.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's identity and structure is foundational to any research endeavor. The key identifiers and properties of 2-chloro-N-(2,3-dichlorophenyl)benzamide are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(2,3-dichlorophenyl)benzamide | [4] |

| CAS Number | 90665-34-2 | [4][5] |

| Molecular Formula | C₁₃H₈Cl₃NO | [6][7] |

| Molecular Weight | 300.56 g/mol | [6] |

| SMILES | O=C(NC1=CC=CC(Cl)=C1Cl)C2=CC=CC=C2Cl | [4] |

| CSD Refcode | JOFHAO | [8] |

Conformational Analysis: The Role of Steric Hindrance

The most critical aspect of this molecule's structure is its non-planar conformation. Unlike simpler benzanilides, the presence of the chlorine atom at the 2-position (ortho) of the benzoyl ring introduces significant steric repulsion with the adjacent amide group. This steric clash forces the benzoyl ring to rotate out of the plane of the amide bond, creating a "twisted" conformation.[3]

This phenomenon is well-documented in related substituted benzanilides. For instance, the crystal structure of 2-chloro-N-(3,5-dichlorophenyl)benzamide reveals a substantial dihedral angle of 32.1° between the two aromatic rings, a direct consequence of the ortho-chloro substituent.[3] The crystal structure of 2-chloro-N-(2,3-dichlorophenyl)benzamide itself (database code JOFHAO) shows two distinct molecular conformations within its crystal lattice, one of which involves the ortho-chlorobenzene ring being rotated by approximately 180° relative to the other.[8] This structural rigidity and defined three-dimensional shape are paramount, as they pre-organize the molecule for potential high-affinity binding to target proteins.

Supramolecular Assembly: The Hydrogen Bonding Motif

In the solid state, the primary intermolecular force governing the packing of benzanilides is the N—H···O hydrogen bond formed between the amide groups of adjacent molecules.[7][9] This interaction typically links molecules into infinite chains or other well-defined supramolecular structures. This predictable assembly is crucial for understanding the material properties of the compound and can influence its solubility and dissolution rate.

Synthesis and Characterization

The synthesis of 2-chloro-N-(2,3-dichlorophenyl)benzamide is readily achieved through standard and reliable organic chemistry methodologies. The most direct approach is the nucleophilic acyl substitution between a commercially available aniline and a benzoyl chloride derivative.

Retrosynthetic Analysis

A retrosynthetic disconnection across the amide C-N bond logically breaks the target molecule down into two readily available starting materials: 2,3-dichloroaniline and 2-chlorobenzoyl chloride . This is the most efficient and industrially scalable synthetic route.

Experimental Protocol: Synthesis via Acylation

This protocol describes a robust method for the synthesis of the title compound. The choice of an amine base is critical; a non-nucleophilic tertiary amine like triethylamine is used to scavenge the HCl byproduct generated during the reaction without competing in the primary reaction.

Materials and Equipment:

-

2,3-dichloroaniline

-

2-chlorobenzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Reflux condenser (optional, for temperature control)

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,3-dichloroaniline (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution. The base acts as an acid scavenger for the HCl produced, driving the reaction to completion.

-

Acylation: Add a solution of 2-chlorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid chloride), and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-chloro-N-(2,3-dichlorophenyl)benzamide.

Characterization Workflow

Confirmation of the product's identity and purity is achieved through a standard suite of analytical techniques.

Potential Biological Activity and Applications

While specific biological data for 2-chloro-N-(2,3-dichlorophenyl)benzamide is not widely published, its structural class is associated with potent activity in several fields. The compound's defined 3D structure makes it an excellent candidate for screening in various biological assays.

Potential as a Herbicide

Many commercial herbicides are amide derivatives, and chlorinated aromatic compounds have a long history of use in agriculture.[10][11] Related structures have been shown to act via the inhibition of essential plant enzymes. For example, some pyrido[2,3-d]pyrimidine derivatives, which share structural similarities, are known to inhibit protoporphyrinogen oxidase, a key enzyme in chlorophyll biosynthesis.[12] The specific substitution pattern of the title compound could confer selectivity and potency against certain weed species.

Potential in Drug Discovery

The benzamide scaffold is prevalent in pharmaceuticals, and this compound's features suggest several therapeutic avenues.

-

Anticancer Activity: Many benzamide derivatives exhibit potent antiproliferative effects.[13] One prominent mechanism is the inhibition of histone deacetylases (HDACs), enzymes that are crucial for epigenetic regulation and are often dysregulated in cancer.[1][14] The ortho-substituted benzamide structure can act as a "cap" group that interacts with the surface of the HDAC active site, while the dichlorinated ring can occupy the hydrophobic binding pocket. Other benzamides have been shown to function as antitubulin agents, disrupting the microtubule dynamics essential for cell division.[13]

-

Antifungal and Antimicrobial Activity: The halogenated aromatic structure is also a feature of some antifungal agents.[15] The compound's lipophilicity may allow it to disrupt microbial cell membranes or inhibit key metabolic enzymes.

Conclusion and Future Directions

2-chloro-N-(2,3-dichlorophenyl)benzamide is a molecule with a precisely defined chemical structure and a high potential for biological activity. Its synthesis is straightforward, relying on well-established chemical principles. The key takeaway for researchers is the compound's rigid, non-planar conformation, which is an ideal starting point for designing targeted inhibitors for enzymes with deep, hydrophobic binding pockets.

Future research should focus on:

-

Broad Biological Screening: Evaluating the compound against a wide range of cancer cell lines, fungal strains, and plant species to identify its primary biological activity.

-

Mechanism of Action Studies: Once a primary activity is identified, detailed biochemical and cellular assays are needed to elucidate its precise molecular target and mechanism.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with varied substitution patterns on both aromatic rings to optimize potency, selectivity, and pharmacokinetic properties.

This compound represents a valuable, underexplored chemical entity that warrants further investigation as a lead structure in both agrochemical and pharmaceutical development programs.

References

-

N-(2-Chlorophenyl)benzamide | C13H10ClNO | CID 13918 - PubChem. Available at: [Link]

-

Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening - SciSpace. Available at: [Link]

-

2-chloro-N-(3-fluorophenyl)benzamide Properties - EPA. Available at: [Link]

-

Residual Herbicidal Activity of Some Chloro-Substituted Benzoic Acids in Soil - Semantic Scholar. Available at: [Link]

-

2-Chloro-N-(3,5-dichlorophenyl)benzamide - PMC - NIH. Available at: [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. Available at: [Link]

-

2-chloro-N-(3-nitrophenyl)benzamide | C13H9ClN2O3 | CID 346659 - PubChem. Available at: [Link]

-

2-chloro-N-(2,3-dichlorophenyl)propanamide | C9H8Cl3NO | CID 4096317 - PubChem. Available at: [Link]

-

Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - IRIS UniPA. Available at: [Link]

-

Benzamide - Wikipedia. Available at: [Link]

-

2-chloro-n-(2,3-dichlorophenyl)-4-nitrobenzamide - PubChemLite. Available at: [Link]

-

Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole - Journal. Available at: [Link]

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI. Available at: [Link]

-

Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Available at: [Link]

-

2-Chloro-N-(3-chlorophenyl)benzamide - PMC. Available at: [Link]

-

Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide - MDPI. Available at: [Link]

-

Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - Frontiers. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzamide - Wikipedia [en.wikipedia.org]

- 3. 2-Chloro-N-(3,5-dichlorophenyl)benzamide [benchchem.com]

- 4. 90665-34-2|2-Chloro-N-(2,3-dichlorophenyl)benzamide|BLD Pharm [bldpharm.com]

- 5. 2-chloro-N-(3-nitrophenyl)benzamide | C13H9ClN2O3 | CID 346659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-N-(2,6-dichlorophenyl)benzamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. 2-Chloro-N-(3,5-dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-Chloro-N-(3-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. journals.caf.ac.cn [journals.caf.ac.cn]

- 12. mdpi.com [mdpi.com]

- 13. iris.unipa.it [iris.unipa.it]

- 14. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 15. mdpi.com [mdpi.com]

Technical Whitepaper: Physicochemical Profiling and Therapeutic Potential of 2-chloro-N-(2,3-dichlorophenyl)benzamide

[1]

Executive Summary

This technical guide provides an in-depth analysis of 2-chloro-N-(2,3-dichlorophenyl)benzamide , a polyhalogenated benzanilide scaffold with significant relevance in medicinal chemistry and agrochemical discovery.[1] Characterized by a twisted conformational profile due to steric hindrance from ortho-chlorine substituents, this compound serves as a critical lipophilic building block.[1] This document details its physicochemical properties (derived from PubChem and computational consensus), synthetic pathways, and potential biological applications, specifically within the context of Succinate Dehydrogenase Inhibitors (SDHIs) and antimicrobial research.[2]

Chemical Identity & Structural Analysis[1][3][4][5][6][7][8]

The compound is a benzamide derivative formed by the condensation of 2-chlorobenzoic acid and 2,3-dichloroaniline.[1] Its structure is defined by three chlorine atoms positioned to modulate both metabolic stability and lipophilicity.[1]

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | 2-chloro-N-(2,3-dichlorophenyl)benzamide |

| Common Name | 2,2',3'-Trichlorobenzanilide |

| Molecular Formula | C₁₃H₈Cl₃NO |

| SMILES | Clc1ccccc1C(=O)Nc2c(Cl)c(Cl)ccc2 |

| InChI Key | (Predicted based on structure) RMAVITUDHMSPKM-UHFFFAOYSA-N |

| CAS Number | Not widely listed; typically referenced as a library compound.[1][3][4][5][6][7][8][9][10] |

Structural Conformation

The presence of the chlorine atom at the 2-position of the benzoyl ring and the 2,3-positions of the aniline ring creates significant steric clash.[1] This forces the amide bond out of planarity with the aromatic rings, resulting in a non-planar, twisted conformation .[1] This "molecular twist" is a critical feature for binding to hydrophobic pockets in enzymes like SDH, preventing π-π stacking aggregation and improving solubility in lipid bilayers.[1]

PubChem & Physicochemical Properties[1][2][5][7][9]

The following data represents a consensus of calculated properties standard for this chemical entity, essential for evaluating "Drug-Likeness" and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.

Key Physicochemical Metrics

| Property | Value | Significance |

| Molecular Weight | 300.57 g/mol | Optimal for oral bioavailability (< 500 g/mol ).[1] |

| XLogP3 (Predicted) | ~4.5 - 4.8 | Highly lipophilic.[1] Indicates excellent membrane permeability but potential aqueous solubility issues.[1] |

| TPSA (Topological Polar Surface Area) | 29.1 Ų | Very low polar surface area (amide group only), suggesting high Blood-Brain Barrier (BBB) penetration potential.[2] |

| H-Bond Donors | 1 | (Amide NH) - Compliant with Lipinski's Rule of 5.[1] |

| H-Bond Acceptors | 1 | (Amide Carbonyl) - Compliant with Lipinski's Rule of 5.[1] |

| Rotatable Bonds | 2 | (C-N and C-C bonds flanking the amide) - Rigid scaffold.[1] |

Lipinski's Rule of 5 Analysis[2]

-

Result: Compliant (0 Violations).

-

Interpretation: The compound possesses ideal physicochemical properties for an orally active drug candidate, although its high lipophilicity (LogP approaching 5) requires formulation strategies (e.g., lipid-based delivery) to ensure adequate bioavailability.[2]

Synthesis & Manufacturing Protocol

The synthesis of 2-chloro-N-(2,3-dichlorophenyl)benzamide follows a standard nucleophilic acyl substitution mechanism.[1] This protocol is chosen for its high yield and operational simplicity.[1]

Reaction Logic

The reaction utilizes 2-chlorobenzoyl chloride as a highly electrophilic acylating agent.[1] 2,3-dichloroaniline acts as the nucleophile.[1] A base (Pyridine or Triethylamine) is strictly required to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted aniline.[2]

Experimental Protocol (Standardized)

-

Preparation: In a dry 250 mL round-bottom flask, dissolve 2,3-dichloroaniline (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) .

-

Base Addition: Add Triethylamine (12 mmol) or Pyridine (12 mmol) to the solution. Stir at 0°C (ice bath) for 10 minutes.

-

Acylation: Dropwise add 2-chlorobenzoyl chloride (10.5 mmol) dissolved in DCM (10 mL) over 20 minutes. The exothermic nature requires slow addition to prevent side reactions.[1]

-

Reflux: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]

-

Work-up: Quench with water. Wash the organic layer with 1N HCl (to remove excess amine), followed by saturated NaHCO₃ (to remove excess acid), and finally Brine.[2]

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol to obtain white/off-white needles.[1]

Visualization: Synthetic Pathway

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target benzanilide.

Biological & Therapeutic Potential[2][4][14]

While specific clinical data for this exact isomer is proprietary, the polyhalogenated benzamide scaffold is a well-validated pharmacophore in two primary domains:

A. Succinate Dehydrogenase Inhibition (Fungicidal)

Benzamides are structurally related to the SDHI class of fungicides (e.g., Boscalid).[2] The mechanism involves the amide carbonyl forming a hydrogen bond with Tyrosine/Tryptophan residues in the ubiquinone-binding site of Complex II (Succinate Dehydrogenase).[1]

-

Role of Cl Substituents: The 2,3-dichloro motif on the aniline ring fills the hydrophobic pocket of the enzyme, increasing binding affinity and residence time.[1]

B. Antibacterial Activity (FtsZ Inhibition)

Recent studies on benzamides indicate potential in inhibiting FtsZ, a bacterial cytoskeletal protein essential for cell division.[1][2] The lipophilicity of the 2-chloro-N-(2,3-dichlorophenyl) moiety allows the molecule to penetrate the bacterial cell wall (particularly Gram-positive) and disrupt Z-ring formation.[1]

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Pharmacophore analysis highlighting the functional roles of the amide linker and halogenated rings.[1]

Safety & Handling (GHS Classification)

As a halogenated organic compound, standard safety protocols apply.[1] Based on structurally similar benzanilides (e.g., Flutolanil), the following hazards are anticipated:

References

-

PubChem Database. Compound Summary for N-(2-chlorophenyl)benzamide (Isomer Analog). National Center for Biotechnology Information.[1] Available at: [Link][2]

-

National Institutes of Health (NIH). Succinate Dehydrogenase Inhibitors (SDHI) Mechanism of Action.[1][2] PMC Archives.[1] Available at: [Link][2]

Sources

- 1. N-(2-Chlorophenyl)benzamide | C13H10ClNO | CID 13918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kaggle.com [kaggle.com]

- 3. PubChemLite - 2-chloro-n-(2,3-dichlorophenyl)-4-nitrobenzamide (C13H7Cl3N2O3) [pubchemlite.lcsb.uni.lu]

- 4. 2-chloro-N-(3-nitrophenyl)benzamide | C13H9ClN2O3 | CID 346659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journal.su.edu.ly [journal.su.edu.ly]

- 6. 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide | C13H8Cl2N2O3 | CID 711409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ClC(C(=O)NCCN(C1=CC(=CC=C1)C)CC)C | C14H21ClN2O | CID 145887872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1020-39-9 CAS MSDS (N-(2-CHLOROPHENYL)-BENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,3-Dichlorobenzamide | C7H5Cl2NO | CID 2735956 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure Analysis of JOFHAO: 2-Chloro-N-(2,3-dichlorophenyl)benzamide

[1][2]

Executive Summary

Refcode: JOFHAO

Compound: 2-chloro-N-(2,3-dichlorophenyl)benzamide

Significance: Conformational Isomorphism (

This technical guide analyzes the crystal structure of JOFHAO , a trichloro-benzamide derivative.[2] Unlike many analogues that crystallize in the centrosymmetric space group

This structural feature is critical for medicinal chemists. The presence of two distinct conformers within the same lattice demonstrates the molecule's conformational flexibility , a key parameter in ligand-receptor binding affinity. This guide details the synthesis, crystallographic parameters, and supramolecular architecture of JOFHAO.

Chemical Context & Synthesis[1][3]

The synthesis of JOFHAO follows a standard nucleophilic acyl substitution (Schotten-Baumann conditions) designed to maximize yield and purity for single-crystal growth.

Reaction Protocol

Reagents:

-

Precursor A: 2-chlorobenzoyl chloride (Electrophile)

-

Precursor B: 2,3-dichloroaniline (Nucleophile)

-

Solvent: Pyridine (acts as both solvent and acid scavenger) or Dichloromethane with Triethylamine.

Step-by-Step Methodology:

-

Preparation: Dissolve equimolar amounts of 2,3-dichloroaniline in dry pyridine at 0°C.

-

Addition: Dropwise addition of 2-chlorobenzoyl chloride to the aniline solution. The exothermicity requires thermal control to prevent side reactions.

-

Reflux: Stirring at room temperature for 2–4 hours, followed by optional gentle reflux to ensure completion.

-

Quenching: Pour the reaction mixture into ice-cold water. The crude amide precipitates as a solid.

-

Purification: Filtration followed by washing with dilute HCl (to remove residual pyridine) and saturated

. -

Crystallization: Recrystallization from ethanol or dichloromethane/hexane mixtures by slow evaporation at room temperature to yield X-ray quality block crystals.

Synthesis Workflow (Graphviz)

Caption: Synthesis pathway from precursors to single crystal growth via Schotten-Baumann condensation.

Crystallographic Architecture

The defining feature of JOFHAO is its deviation from the "standard" benzamide packing. While the related fluorinated analogue (Fo23) crystallizes in

Crystal Data Table

| Parameter | Value |

| Formula | |

| Crystal System | Monoclinic |

| Space Group | |

| Z (Molecules per Unit Cell) | 4 |

| Z' (Asymmetric Unit) | 2 (Two independent molecules) |

| Key Symmetry Element | Glide plane |

The Phenomenon

In most organic crystals (

-

Molecule A: Adopts a conformation similar to the fluoro-analogue (Fo23).[1][3]

-

Molecule B: The ortho-chlorobenzene ring is rotated by approximately 180° relative to Molecule A.[1]

This "frozen dynamics" suggests that the energy barrier between these two rotamers is low enough to allow both to co-crystallize, but high enough to prevent them from averaging out into a disordered single position.

Structural Analysis & Supramolecular Synthons

The stability of the JOFHAO lattice is governed by a hierarchy of intermolecular forces, primarily hydrogen bonding and halogen-halogen interactions.

Conformation (Torsional Strain)

The molecule consists of two planar aromatic rings linked by an amide bridge (

-

Twist Angles: Due to the steric hindrance of the ortho-chlorine atoms (on both the benzoyl and aniline rings), the molecule cannot be planar. The rings are twisted significantly out of the plane of the amide group.

-

Syn vs. Anti: The two unique molecules in the asymmetric unit differ primarily in the orientation of the 2,3-dichlorophenyl ring relative to the carbonyl oxygen (syn-like vs anti-like orientation).

Hydrogen Bonding Network

The primary supramolecular vector is the amide-to-amide hydrogen bond.

-

Donor: Amide N-H

-

Acceptor: Carbonyl O=C

-

Pattern: These interactions form infinite 1D chains running parallel to the crystallographic axes (typically the

-axis in benzamides).[3] -

Graph Set Notation:

chains.

Halogen Interactions

With three chlorine atoms per molecule, JOFHAO exhibits significant halogen bonding potential.

-

Type I Interactions: Geometry where

. These are van der Waals contacts driven by close packing. -

Type II Interactions: Geometry where

. These are electrophilic-nucleophilic interactions (sigma-hole bonding), contributing to the directional locking of the rotated conformers.

Crystal Packing Logic (Graphviz)

Caption: Hierarchical assembly of JOFHAO from individual conformers to the final Z'=2 lattice structure.

Pharmaceutical Implications[3][4]

Understanding the crystal structure of JOFHAO provides direct insights for drug development professionals working with benzamide scaffolds (common in antipsychotics and histone deacetylase inhibitors).

-

Lipophilicity & Bioavailability: The high chlorine content increases

(lipophilicity), aiding membrane permeability, but the crystal density suggests low aqueous solubility. -

Solid-State Stability: The existence of

indicates a potentially metastable landscape. In a formulation context, this compound might be prone to polymorphism (phase transitions) under mechanical stress (milling/tableting), posing a risk for shelf-life stability. -

Binding Simulation: When docking this molecule into a protein target, researchers should not assume a single low-energy conformation. The crystal structure proves that at least two distinct low-energy conformers are accessible at room temperature.

References

-

Hehir, N.; Gallagher, J.F. (2023).[1] N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1717.[1] (Discusses JOFHAO as the trichloro-equivalent and analyzes the Z'=2 anomaly). [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Entry JOFHAO. [Link]

- Gowda, B. T., et al. (Series on Benzamide Structures). Acta Crystallographica Section E. (General reference for synthetic protocols and structural trends in halo-benzamides).

Methodological & Application

recrystallization solvent for 2-chloro-N-(2,3-dichlorophenyl)benzamide

Application Note: Recrystallization Protocol for 2-chloro-N-(2,3-dichlorophenyl)benzamide

Executive Summary

This guide details the purification of 2-chloro-N-(2,3-dichlorophenyl)benzamide (CAS: 1020-39-9) via recrystallization. Due to the presence of three chlorine atoms on the benzanilide scaffold, this molecule exhibits significant lipophilicity while retaining hydrogen-bond donor/acceptor capabilities at the amide linkage.

While specific solubility data for this exact congener is often sparse in general databases, structural analogs (polychlorinated benzanilides) have been extensively characterized by crystallographers such as Gowda et al. , who successfully utilized ethanol for single-crystal growth.

Recommended Solvent System:

-

Primary System: Ethanol (95%) / Water (Antisolvent)

-

Alternative System: Ethyl Acetate / Heptane

Chemical Context & Solubility Logic

Target Molecule: 2-chloro-N-(2,3-dichlorophenyl)benzamide[1]

-

Molecular Weight: ~300.57 g/mol [2]

-

Structure Analysis:

-

Core: Benzanilide (Amide linkage).[1]

-

Substituents: Ortho-chloro on the benzoyl ring; 2,3-dichloro on the aniline ring.

-

Polarity: Moderate to Low. The amide bond provides polarity, but the three chlorine atoms and two aromatic rings create a substantial hydrophobic surface area.

-

Mechanistic Solvent Selection: To achieve high purity, we leverage the Temperature-Dependent Solubility Differential .

-

Ethanol (Solvent): The hydroxyl group of ethanol interacts favorably with the amide carbonyl (C=O) and N-H via hydrogen bonding, ensuring solubility at elevated temperatures.

-

Water (Antisolvent): The hydrophobic chlorinated rings are highly insoluble in water. Adding water increases the dielectric constant of the medium, forcing the hydrophobic benzamide to crystallize out.

Solvent Screening Strategy (Micro-Scale)

Before committing to a bulk batch, perform this validation test to confirm the "Solubility Window."

| Solvent System | Boiling Point (°C) | Solubility at 25°C | Solubility at Reflux | Suitability |

| Water | 100 | Insoluble | Insoluble | Antisolvent |

| Ethanol (Abs.) | 78 | Moderate | High | Primary Solvent |

| Ethyl Acetate | 77 | High | Very High | Good Solvent |

| Heptane | 98 | Low | Moderate | Antisolvent |

| Toluene | 110 | Moderate | High | Alternative |

Decision Logic:

-

If the solid dissolves in Ethanol at room temperature (RT), the yield will be poor. Action: Use Ethanol/Water.

-

If the solid requires boiling Ethanol to dissolve and precipitates upon cooling, use pure Ethanol .

-

Historical Precedent: Polychlorinated benzamides often crystallize well from slow evaporation of Ethanol [1].

Detailed Experimental Protocol

Method A: Ethanol / Water (Binary System)

Best for removing polar impurities and inorganic salts.

Step 1: Dissolution

-

Place the crude 2-chloro-N-(2,3-dichlorophenyl)benzamide in a round-bottom flask.

-

Add Ethanol (95%) at a ratio of 5-7 mL per gram of solid.

-

Heat the mixture to reflux (approx. 80°C) with magnetic stirring.

-

Observation: If the solid does not dissolve completely, add more Ethanol in 1 mL increments until a clear solution is obtained.

-

Note: If the solution is dark/colored, add Activated Carbon (5% w/w), stir for 5 mins, and perform a hot filtration.

-

Step 2: Nucleation (The Critical Point)

-

Remove the heat source but keep the flask on the stirrer.

-

While the solution is still hot (~70°C), add warm Water dropwise.

-

Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of Ethanol to clear the turbidity. The solution should be saturated but clear.

Step 3: Crystallization

-

Allow the flask to cool to Room Temperature (RT) slowly (over 1-2 hours). Rapid cooling promotes occlusion of impurities.

-

Once at RT, transfer the flask to an Ice/Water bath (0-5°C) for 30 minutes to maximize yield.

Step 4: Isolation

-

Filter the crystals using a Büchner funnel under vacuum.

-

Wash: Wash the filter cake with a cold mixture of Ethanol/Water (50:50, v/v).

-

Dry: Dry in a vacuum oven at 50°C for 4 hours.

Process Visualization

Workflow Diagram: Recrystallization Logic

Caption: Step-by-step logic flow for the binary solvent recrystallization process.

Solubility Mechanism Diagram

Caption: Mechanistic interaction showing how temperature and anti-solvent addition drive lattice formation.

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or MP is exceeded by solvent BP. | Re-heat. Add more Ethanol. Cool very slowly with vigorous stirring. Add a seed crystal at 60°C. |

| No Precipitation | Too much solvent used. | Evaporate 30% of solvent volume (Rotavap) or add more water. |

| Low Yield | Product too soluble in Ethanol. | Use a higher ratio of Water (up to 1:1) or switch to Toluene/Heptane. |

| Colored Impurities | Oxidation products. | Use Activated Carbon (Charcoal) during the hot dissolution step. |

Note on "Oiling Out": Polychlorinated amides can sometimes form a separate liquid phase (oil) before crystallizing, especially if the melting point is depressed by impurities. If this happens, ensure the mixture is agitated vigorously to disperse the oil droplets, which will eventually solidify into crystals as the temperature drops.

References

-

Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008).[3] 2-Chloro-N-(2,3-dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1342.

-

BenchChem. (2025).[4] Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note.

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry.

Sources

- 1. 2-Chloro-N-(2,6-dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-(2,6-dichlorophenyl)benzamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. N-(2,3-Difluorophenyl)-2-fluorobenzamide | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: FTIR Characterization of Chlorinated Benzamides

This Application Note is structured to guide researchers through the precise FTIR analysis of chlorinated benzamides, a critical class of intermediates in pharmaceutical synthesis (e.g., for antipsychotics, agrochemicals, and histone deacetylase inhibitors).

Executive Summary

Chlorinated benzamides exhibit complex vibrational signatures due to the interplay between the amide group’s hydrogen-bonding network and the chlorine atom’s inductive/steric effects. This guide provides a definitive protocol for distinguishing positional isomers (2-, 3-, and 4-chlorobenzamide) and validating compound purity. Unlike aliphatic amides, the aromatic ring coupling requires specific attention to the "Fingerprint Region" (600–1500 cm⁻¹) for positive identification.

Theoretical Background: The "Chlorine Effect"

To interpret the spectra accurately, one must understand how chlorine substitution alters the baseline benzamide spectrum.[1]

-

Inductive Effect (-I): Chlorine is highly electronegative. It withdraws electron density from the aromatic ring, theoretically strengthening the C=O bond (increasing wavenumber). However, this is often counteracted by...

-

Resonance Effect (+M): The lone pairs on chlorine can donate into the ring, though this is weaker than the inductive effect.

-

Steric & H-Bonding (Ortho Effect): In 2-chlorobenzamide , the chlorine atom at the ortho position physically forces the amide group out of planarity with the benzene ring. This reduces conjugation, raising the C=O frequency, but can also facilitate intramolecular hydrogen bonding, which lowers it. The observed spectrum is the net result of these competing forces.

Characteristic Peaks & Spectral Assignments

Primary Functional Groups (High Frequency Region)

These bands confirm the presence of the primary amide moiety (-CONH₂).

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Notes |

| Amide A | 3350 – 3450 | Sharp, high intensity. Asymmetric stretch. | |

| Amide B | 3150 – 3200 | Often broader due to H-bonding. Symmetric stretch. | |

| Amide I | 1635 – 1690 | Most Critical Band. Sensitive to crystalline packing and H-bonding. | |

| Amide II | 1600 – 1620 | Scissoring vibration. Often overlaps with aromatic C=C stretching. |

Isomer Differentiation (Fingerprint Region)

This region is the "barcode" for identifying the specific substitution pattern (ortho, meta, para).

| Isomer | Substitution | C-H Out-of-Plane Bending ( | Ring Breathing / C-Cl Stretch* |

| 2-Chlorobenzamide | Ortho (1,2) | 740 – 760 cm⁻¹ (Strong, singlet) | ~1030–1050 cm⁻¹ |

| 3-Chlorobenzamide | Meta (1,3) | 680 – 700 cm⁻¹ & 780 – 800 cm⁻¹ | ~1070 cm⁻¹ |

| 4-Chlorobenzamide | Para (1,4) | 800 – 850 cm⁻¹ (Strong, singlet) | ~1090 cm⁻¹ |

> Note on C-Cl Stretching: Unlike aliphatic C-Cl (600–800 cm⁻¹), aromatic C-Cl stretching is coupled with ring vibrations and typically appears as a band of variable intensity between 1000–1100 cm⁻¹ .

Experimental Protocol

Sample Preparation Strategy

Recommendation: Use ATR (Attenuated Total Reflectance) for routine ID and polymorphism screening. Use KBr Pellets only if high-resolution analysis of weak overtone bands is required.

Method A: Diamond ATR (Preferred)

-

Why: Chlorinated benzamides are crystalline solids. Grinding them for KBr pellets can induce phase transitions (polymorphism) or form hydrates if the KBr is hygroscopic. ATR is non-destructive.

-

Step-by-Step:

-

Clean the diamond crystal with isopropanol; ensure background is flat.

-

Place ~5 mg of sample on the crystal center.

-

Apply high pressure using the anvil clamp (essential for solid amides to ensure contact).

-

Scan immediately.

-

Method B: KBr Pellet (For Trace Analysis)

-

Why: Higher signal-to-noise ratio for weak bands in the 2000–1600 cm⁻¹ region.

-

Step-by-Step:

-

Dry KBr powder at 110°C overnight to remove moisture.

-

Mix sample:KBr in a 1:100 ratio (1 mg sample : 100 mg KBr).

-

Grind gently in an agate mortar (do not over-grind to avoid amorphization).

-

Press at 8–10 tons for 2 minutes to form a transparent disc.

-

Instrument Parameters

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving Amide I/II overlap).

-

Scans: 32 (ATR) or 16 (KBr).

-

Detector: DTGS (Standard) or MCT (High Sensitivity).

-

Apodization: Boxcar or Strong-Norton-Beer.

Decision Logic & Workflow

The following diagram illustrates the logical flow for identifying a specific chlorinated benzamide isomer from an unknown sample.

Figure 1: Spectral decision tree for the identification of chlorinated benzamide isomers based on C-H out-of-plane bending vibrations.

Critical Nuances & Troubleshooting

Polymorphism Warning

Chlorinated benzamides are prone to polymorphism (existing in different crystal forms).

-

Observation: You may see "split" peaks in the Amide I region (e.g., 1655 and 1665 cm⁻¹).

-

Cause: Different intermolecular hydrogen bonding networks in the crystal lattice.

-

Action: Do not reject the lot immediately. Recrystallize a small portion from ethanol and re-run the spectrum to see if it matches the reference standard.

The "Water" Trap

The N-H stretching region (3150–3450 cm⁻¹) overlaps with O-H stretching from moisture.

-

Diagnosis: A broad, rounded mound underlying the sharp N-H spikes indicates wet sample or wet KBr.

-

Fix: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours.

Amide I vs. C=C Aromatic

In 2-chlorobenzamide, the Amide I band can shift down to ~1635 cm⁻¹, dangerously close to the aromatic C=C stretch (~1600 cm⁻¹).

-

Validation: Look for the Amide II band (N-H bend).[2] If the peak at 1635 cm⁻¹ disappears upon deuteration (shaking sample with D₂O), it is Amide-related. If it stays, it is aromatic ring vibration.

References

-

NIST Chemistry WebBook. Benzamide, 4-chloro- Infrared Spectrum. National Institute of Standards and Technology. [Link]

-

PubChem. 2-Chlorobenzamide Spectral Data. National Library of Medicine. [Link]

-

ScienceDirect. Vibrational spectroscopy of benzamide derivatives: A review. (General reference for Amide I/II assignments in aromatic systems). [Link]

-

Spectrochimica Acta Part A. Molecular structure and vibrational spectra of 2-chlorobenzoic acid (Analogous structure analysis).[Link]

Sources

Application Note: Growing High-Quality Benzanilide Crystals via the Slow Evaporation Method

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive protocol for the growth of high-quality single crystals of benzanilide (N-phenylbenzamide) using the slow evaporation solution growth method. Benzanilide is a significant organic compound used as an intermediate in the synthesis of pharmaceuticals and dyes and as a model for studying amide chemistry.[1][2] High-quality single crystals are essential for definitive structural elucidation via X-ray diffraction and for studying structure-property relationships. The slow evaporation technique is presented as a straightforward, accessible, and highly effective method for obtaining such crystals.[3][4] This document details the theoretical principles, critical experimental parameters, a step-by-step laboratory protocol, and troubleshooting advice to enable researchers to reliably produce diffraction-quality benzanilide crystals.

Part 1: Scientific Principles of Crystallization

The Driving Force: Supersaturation

Crystal growth from a solution is a thermodynamic process driven by supersaturation.[5] A solution becomes supersaturated when the concentration of the solute (benzanilide) exceeds its equilibrium solubility at a given temperature. In this state, the system is metastable, and the solute will seek to return to equilibrium by precipitating out of the solution. The goal of any crystallization technique is to control the rate at which this precipitation occurs to favor the formation of a few, large, well-ordered single crystals rather than an amorphous powder or a mass of tiny microcrystals.[6]

The Mechanism: Nucleation and Growth

The crystallization process occurs in two primary stages:

-

Nucleation: This is the initial formation of stable, microscopic crystalline aggregates (nuclei) from the supersaturated solution.[7] This is often the most challenging step.[7] The rate of nucleation is highly dependent on the level of supersaturation; very high supersaturation leads to rapid, uncontrolled nucleation, resulting in many small crystals.[8] The presence of impurities or dust can also provide unintended nucleation sites, which is why cleanliness is paramount.[9]

-

Crystal Growth: Once stable nuclei have formed, they serve as templates for subsequent solute molecules to deposit in an ordered fashion, causing the crystal to grow layer by layer. For optimal results, the conditions should be maintained in a state of low supersaturation, where the rate of crystal growth is significantly higher than the rate of new nucleation.[6]

The slow evaporation method achieves this delicate balance by gradually increasing the solute concentration as the solvent evaporates, allowing the system to gently cross the saturation threshold and enter the optimal zone for nucleation and growth over an extended period.[4][5]

Part 2: Critical Parameter - Solvent Selection

The choice of solvent is the most critical experimental variable in the slow evaporation method.[3][10] An ideal solvent for benzanilide should exhibit moderate solubility. If the compound is too soluble, an excessive amount of solvent must evaporate before saturation is reached, and the resulting supersaturated solution may yield only very small crystals.[7] Conversely, if solubility is too low, it becomes impractical to dissolve a sufficient quantity of the compound.

Benzanilide is a white crystalline solid that is sparingly soluble in water but readily dissolves in various organic solvents such as ethanol, acetone, and chloroform.[1][2][11] A comprehensive study by Wang et al. (2020) measured the mole fraction solubility of benzanilide in sixteen different organic solvents at temperatures ranging from 274.15 K to 313.15 K (1°C to 40°C).[12][13] This data is invaluable for making an informed solvent choice.

Data Presentation: Benzanilide Solubility

The table below summarizes solubility data for benzanilide in a selection of common laboratory solvents, highlighting its temperature-dependent solubility.[12][13]

| Solvent | Molar Mass ( g/mol ) | Solubility at 293.15 K (20°C) (Mole Fraction, 10³x₁) | Solubility at 313.15 K (40°C) (Mole Fraction, 10³x₁) | Volatility (Boiling Point) |

| Acetone | 58.08 | 321.65 | 569.83 | High (56°C) |

| Ethanol | 46.07 | 45.42 | 106.18 | Medium (78°C) |

| n-Propanol | 60.10 | 36.46 | 82.59 | Low (97°C) |

| Ethyl Acetate | 88.11 | 158.33 | 322.25 | High (77°C) |

| Toluene | 92.14 | 22.09 | 50.11 | Medium (111°C) |

| Methanol | 32.04 | 29.85 | 71.91 | High (65°C) |

Data adapted from "Solubility of Benzanilide Crystals in Organic Solvents," ACS Publications.[12]

Expert Recommendation:

-

Ethanol and n-Propanol are excellent starting choices. They demonstrate moderate, temperature-sensitive solubility for benzanilide and have relatively low volatility, allowing for slow, controlled evaporation over several days.[4][12][13]

-

Acetone and Ethyl Acetate can also be effective, but their higher volatility requires measures to slow down the evaporation rate (e.g., using a vial with a smaller opening or a cap with fewer perforations) to prevent rapid precipitation.[3][8]

-

A mixed-solvent system can also be employed. For example, dissolving benzanilide in a good solvent like dichloromethane and then adding a miscible anti-solvent like heptane. The more volatile dichloromethane evaporates first, gradually lowering the overall solubility and inducing crystallization.[3][14]

Part 3: Detailed Experimental Protocol

This protocol is designed for growing benzanilide crystals from an ethanol solution.

Materials and Equipment

-

High-purity benzanilide (>98%)

-

Absolute Ethanol (ACS grade or higher)

-

Small, clean glass vials (e.g., 4 mL or 1-dram vials) or small beakers

-

Aluminum foil or Parafilm®

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-resistant membrane)

-

Heating plate (optional, for aiding initial dissolution)

-

Microscope for crystal inspection

Step-by-Step Methodology

Step 1: Preparation of a Near-Saturated Solution

-

Rationale: Starting with a solution that is just below saturation at room temperature ensures that only a small amount of solvent needs to evaporate to induce crystallization, providing better control.[4][9]

-

Place approximately 20-50 mg of high-purity benzanilide into a clean glass vial.[4]

-

Add ethanol dropwise while gently swirling until the solid just dissolves completely. A good starting point is about 2-3 mL of solvent. If necessary, warm the vial slightly on a hot plate to aid dissolution, but allow it to cool back to room temperature.

-

If any solid remains undissolved, add a few more drops of ethanol until a clear solution is obtained. If the solution is completely clear, add a tiny amount more of benzanilide until a few specks remain undissolved, then add one final drop of ethanol to dissolve them. This ensures the solution is near saturation.

Step 2: Filtration (Critical for Purity)

-

Rationale: Dust, fibers, and other particulate matter act as uncontrolled nucleation sites, leading to the formation of many small, poor-quality crystals.[9][14] Filtering the solution removes these contaminants.

-

Draw the prepared benzanilide solution into a clean glass syringe.

-

Attach a syringe filter (0.22 µm) to the syringe.

-

Carefully dispense the filtered solution into a final, scrupulously clean crystallization vial. Ensure the vial is free of any scratches, as these can also act as nucleation sites. An NMR tube can be an excellent vessel due to its smooth interior surface.[3]

Step 3: Setting Up for Slow Evaporation

-

Rationale: The rate of evaporation dictates the rate of supersaturation and, consequently, the quality of the crystals. A slow, steady rate is essential.[3][5]

-

Cover the opening of the vial with a piece of aluminum foil or Parafilm®.

-

Using a needle or a sharp pin, pierce 1-3 small holes in the cover.[14] For more volatile solvents, use fewer/smaller holes. For less volatile solvents, more/larger holes may be needed. This is an adjustable parameter to control the evaporation rate.

-

Label the vial clearly with the compound name, solvent, and date.

Step 4: Incubation and Crystal Growth

-

Rationale: The growing crystals must be kept in a stable environment. Vibrations or temperature fluctuations can disrupt the growth process, causing defects or preventing large single crystals from forming.[7][9]

-

Place the prepared vial in a location that is free from vibrations, temperature swings, and direct sunlight. A quiet corner of a desk drawer or a dedicated crystallization cupboard is ideal.

-

Allow the setup to stand undisturbed for several days to weeks.[4] Patience is key.[3] Resist the urge to frequently move or inspect the vial in the early stages.

-

Monitor for crystal growth after 2-3 days. High-quality crystals often appear as clear, well-defined geometric shapes (e.g., needles or prisms).[15]

Step 5: Harvesting the Crystals

-

Rationale: Once the crystals have reached a suitable size (typically 0.1-0.3 mm for X-ray diffraction), they should be harvested carefully to prevent physical damage.[6]

-

Once crystals of the desired size have formed, carefully extract them from the mother liquor using a pipette or by decanting the remaining solvent.

-

Gently wash the crystals with a small amount of a solvent in which benzanilide is poorly soluble (e.g., cold hexane) to remove any residual impurities from the surface.

-

Carefully place the crystals on a filter paper or watch glass and allow them to air dry briefly before analysis. For X-ray crystallography, it is often best to submit the crystals while still wet with a small amount of the mother liquor to prevent solvent loss from the crystal lattice, which can cause cracking.[3]

Part 4: Workflow and Troubleshooting

Workflow Visualization

Caption: A schematic of the slow evaporation workflow for benzanilide.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No crystals form after several weeks | Solution is undersaturated. Evaporation rate is too slow. | Allow more time. Increase the number/size of holes in the vial cover. Prepare a new, more concentrated starting solution. |

| A fine powder or crust precipitates | Supersaturation occurred too rapidly. Solution was disturbed. Too many nucleation sites (impurities). | Reduce the evaporation rate (fewer/smaller holes). Ensure the vial is in a stable location. Re-filter the stock solution into a cleaner vial.[9][14] |

| Many tiny, unusable crystals form | Nucleation rate was too high. The compound may be impure. | Use a higher purity starting material.[4] Reduce the initial concentration slightly. Try a different solvent where solubility is lower. |

| An oil forms instead of crystals ("oiling out") | The level of supersaturation is too high for the solute to organize into a crystal lattice. The temperature may be too high. | Add a small amount of solvent back to the vial to redissolve the oil, then allow evaporation to proceed more slowly. Move the crystallization setup to a cooler environment.[3] |

References

-

University of Toronto, Department of Chemistry. Growing Crystals That Will Make Your Crystallographer Happy. [Link]

-

Wang, X., et al. (2020). Solubility of Benzanilide Crystals in Organic Solvents. ACS Publications. [Link]

-

Molbase. Benzanilide (C13H11NO) properties. [Link]

-

Thorson, M. K. (2019). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

-

University of York, Department of Chemistry. scXRD: Growing single crystals. [Link]

-

ResearchGate. Solubility of Benzanilide Crystals in Organic Solvents | Request PDF. [Link]

-

University of Florida, Department of Chemistry. The Slow Evaporation Method. [Link]

-

ResearchGate. Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. [Link]

-

Sasada, Y. (1976). The Crystal and Molecular Structure of Benzanilide. Bulletin of the Chemical Society of Japan. [Link]

-

University of Geneva. Guide for crystallization. [Link]

-

University of Canterbury. Crystallisation Techniques. [Link]

-

International Union of Crystallography. How to grow crystals for X-ray crystallography. [Link]

-

eGyanKosh. Experimental Crystal growth. [Link]

-

Massachusetts Institute of Technology. Growing Crystals. [Link]

Sources

- 1. webqc.org [webqc.org]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 5. Experimental Crystal growth – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 6. Growing Crystals [web.mit.edu]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. unifr.ch [unifr.ch]

- 9. depts.washington.edu [depts.washington.edu]

- 10. researchgate.net [researchgate.net]

- 11. CAS 93-98-1: Benzanilide | CymitQuimica [cymitquimica.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Slow Evaporation Method [people.chem.umass.edu]

- 15. academic.oup.com [academic.oup.com]

Preparation of N-(2,3-dichlorophenyl)benzamide Derivatives: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and potential applications of N-(2,3-dichlorophenyl)benzamide derivatives. This class of compounds holds significant interest for researchers, scientists, and drug development professionals due to its versatile scaffold and demonstrated potential in various therapeutic areas, including oncology and infectious diseases. This document offers in-depth, field-proven insights into the experimental choices and methodologies, ensuring scientific integrity and trustworthiness for your research endeavors.

Introduction: The Significance of the N-(2,3-dichlorophenyl)benzamide Scaffold

N-arylbenzamides are a prominent class of organic compounds characterized by a central benzamide core with an aryl substituent on the nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active molecules. The modular nature of the N-arylbenzamide scaffold allows for extensive chemical modifications, enabling the precise tuning of physicochemical properties and biological activities. This has spurred the development of numerous derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1]

The presence of the 2,3-dichlorophenyl group, in particular, can significantly influence the pharmacological profile of the molecule. This substitution pattern is found in various biologically active compounds, including potent allosteric inhibitors of key signaling proteins. This guide will focus on the practical aspects of preparing N-(2,3-dichlorophenyl)benzamide derivatives, providing robust protocols and exploring their potential mechanisms of action.

Synthesis of N-(2,3-dichlorophenyl)benzamide Derivatives

The synthesis of N-(2,3-dichlorophenyl)benzamide derivatives is most commonly achieved through the formation of an amide bond between a substituted benzoic acid and 2,3-dichloroaniline. This can be accomplished via several methods, with the choice of method often depending on the specific substrates, desired scale, and available equipment. The most prevalent approach involves the activation of the carboxylic acid group of the benzoic acid derivative to facilitate the nucleophilic attack by the amine.

Below, we provide two detailed protocols for the synthesis: a classical approach using a coupling agent and a modern, microwave-assisted method for accelerated synthesis.

General Synthetic Workflow

The overall synthetic strategy is a two-step process that is adaptable for creating a library of diverse N-(2,3-dichlorophenyl)benzamide derivatives by varying the starting substituted benzoic acid.

Caption: General workflow for the synthesis of N-(2,3-dichlorophenyl)benzamide derivatives.

Protocol 2.1: Conventional Synthesis via Acyl Chloride Intermediate

This protocol describes a robust and widely applicable method for synthesizing N-(2,3-dichlorophenyl)benzamide derivatives on a laboratory scale. The use of thionyl chloride to form the acyl chloride is a common and effective activation strategy.

Materials:

-

Substituted benzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

2,3-Dichloroaniline (1.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine (1.5 eq)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

Preparation of the Acyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the substituted benzoic acid (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 40-50 °C) for 1-2 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

-

-

Amide Bond Formation:

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

In a separate flask, dissolve 2,3-dichloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the aniline solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride solution dropwise to the aniline solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield the pure N-(2,3-dichlorophenyl)benzamide derivative.

-

Protocol 2.2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can significantly reduce reaction times and often improve yields. This protocol provides a general guideline for the rapid synthesis of N-(2,3-dichlorophenyl)benzamide derivatives.

Materials:

-

Substituted benzoic acid (1.0 eq)

-

2,3-Dichloroaniline (1.0 eq)

-

Coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) OR HBTU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

-

Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

-

Reaction Setup:

-

In a microwave-safe reaction vessel, combine the substituted benzoic acid (1.0 eq), 2,3-dichloroaniline (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Add a suitable volume of anhydrous DMF or DCM to dissolve the reactants.

-

-

Microwave Irradiation:

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a temperature between 80-120 °C for 10-30 minutes. The optimal time and temperature should be determined for each specific substrate combination.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

If the product is soluble in an organic solvent, perform an extraction with a suitable solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterization of N-(2,3-dichlorophenyl)benzamide Derivatives

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Observations |

| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | A single spot for the purified product with a different Rf value from the starting materials. |

| Melting Point (m.p.) | Assess purity. | A sharp and defined melting point range for a pure compound. |

| 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Characteristic chemical shifts and coupling patterns for the aromatic protons and carbons, as well as the amide proton. |

| Mass Spectrometry (MS) | Determine the molecular weight and confirm the molecular formula. | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |

| Infrared (IR) Spectroscopy | Identify functional groups. | Characteristic absorption bands for the N-H and C=O stretching of the amide group. |

Biological Activities and Potential Mechanisms of Action

N-(2,3-dichlorophenyl)benzamide derivatives have emerged as a promising class of compounds with a range of biological activities. While the precise mechanisms of action are still under investigation for many derivatives, research on structurally related compounds provides valuable insights into their potential therapeutic applications.

Anticancer Activity

Benzamide derivatives are known to exhibit anticancer properties through various mechanisms.[1] For N-(2,3-dichlorophenyl)benzamide derivatives, several potential mechanisms are postulated based on the activity of analogous compounds.

4.1.1. Inhibition of SHP2 Phosphatase

The 2,3-dichlorophenyl moiety is a key structural feature in some potent allosteric inhibitors of Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers. Allosteric inhibitors bind to a site distinct from the active site, stabilizing the enzyme in an inactive conformation. It is plausible that N-(2,3-dichlorophenyl)benzamide derivatives could act as SHP2 inhibitors, thereby disrupting oncogenic signaling.

Caption: Postulated inhibition of the SHP2 signaling pathway by N-(2,3-dichlorophenyl)benzamide derivatives.

4.1.2. Histone Deacetylase (HDAC) Inhibition

Benzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors.[2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] By removing acetyl groups from histones, HDACs lead to chromatin condensation and transcriptional repression of tumor suppressor genes.[3] Inhibition of HDACs by benzamide derivatives can restore the expression of these genes, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] The benzamide moiety can chelate the zinc ion in the active site of HDACs, contributing to their inhibitory activity.[2]

Antimicrobial Activity

N-phenylbenzamide derivatives have demonstrated potential as antibacterial and antifungal agents.[4] The mechanism of action can vary depending on the specific substitutions on the benzamide scaffold.

4.2.1. Inhibition of Dihydropteroate Synthase (DHPS)

For sulfonamide-containing benzamide analogs, a common mechanism of antibacterial action is the competitive inhibition of dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid in bacteria, which is a crucial precursor for the synthesis of nucleic acids.[5] By blocking this pathway, these compounds can inhibit bacterial growth.[5]

4.2.2. Disruption of Membrane Function

Some antimicrobial compounds exert their effects by disrupting the integrity of the bacterial cell membrane.[5] While not extensively studied for N-(2,3-dichlorophenyl)benzamide derivatives specifically, this remains a potential mechanism of action.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-(2,3-dichlorophenyl)benzamide derivatives is highly dependent on the nature and position of substituents on the benzoyl ring.[6] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Key areas for modification and their potential impact on activity include:

-

Substituents on the Benzoyl Ring: Electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule, affecting its binding affinity to target proteins. The size and position of these substituents can also impact steric interactions within the binding pocket.

-

Conformation: The dihedral angle between the two aromatic rings can be influenced by the substitution pattern, which in turn can affect the overall shape of the molecule and its ability to fit into a target's active site.[7][8]

Systematic modification of the benzoyl portion of the N-(2,3-dichlorophenyl)benzamide scaffold and subsequent biological evaluation will be key to elucidating a comprehensive SAR and optimizing the therapeutic potential of this promising class of compounds.

Conclusion

The N-(2,3-dichlorophenyl)benzamide scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic protocols provided in this guide offer robust and efficient methods for the preparation of a diverse library of derivatives. The exploration of their biological activities, guided by the postulated mechanisms of action and a systematic approach to SAR studies, holds significant potential for the discovery of new drug candidates in oncology, infectious diseases, and beyond.

References

-

Sari, M. I., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmaceuticals, 16(2), 249. [Link]

-

Soto-Díaz, J., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. [Link]

-

Li, Y., et al. (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. Archiv der Pharmazie, e240028. [Link]

-

Schröder, K., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6599. [Link]

-

Kathawala, R. J., et al. (2021). The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2413. [Link]

-

Kathawala, R. J., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2413. [Link]

-

Gowda, B. T., et al. (2007). N-(3-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2462. [Link]

-

Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o950. [Link]

-

GARDP. (n.d.). Structure-activity relationship (SAR). REVIVE. [Link]

-

Kumar, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link]

-

Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658607. [Link]

-

Sint-Michiels, M., et al. (2022). Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. ACS Infectious Diseases, 8(5), 982-993. [Link]

-

Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides | MDPI [mdpi.com]

- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 6. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 7. N-(3-Chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(2,4-Dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solubility Profiling of 2-chloro-N-(2,3-dichlorophenyl)benzamide

Solvent System Comparison: Ethanol (EtOH) vs. Dichloromethane (DCM)

Abstract & Strategic Overview

The solubility profile of 2-chloro-N-(2,3-dichlorophenyl)benzamide is a critical parameter governing its synthesis, purification, and formulation. As a polychlorinated diaryl amide, this compound exhibits significant lipophilicity and specific hydrogen-bonding motifs that dictate its interaction with solvents.

This guide provides a definitive protocol for determining and comparing the solubility of this compound in Ethanol (EtOH) and Dichloromethane (DCM) . Based on Structure-Property Relationships (SPR) and empirical data from analogous benzamides, we project distinct behaviors:

-

DCM: Predicted to act as a High-Capacity Solvent at room temperature, driven by London dispersion forces and halogen-halogen interactions ("like dissolves like").

-

Ethanol: Predicted to act as a Recrystallization Solvent , exhibiting moderate-to-low solubility at ambient temperatures but high solubility at reflux, facilitating purification.

Theoretical Framework: Structure-Property Relationships (SPR)

To design an effective solubility protocol, one must first understand the molecular interactions at play.[1]

Molecular Analysis[2]

-

Solute: 2-chloro-N-(2,3-dichlorophenyl)benzamide.[2]

-

Core: Diaryl amide scaffold.

-

Substituents: Three chlorine atoms (positions 2, 2', 3'). These electron-withdrawing groups increase lipophilicity (LogP) and reduce the electron density available for hydrogen bonding at the carbonyl oxygen.

-

Interaction Sites: The amide nitrogen (N-H) is a weak hydrogen bond donor. The carbonyl oxygen (C=O) is a hydrogen bond acceptor, though sterically hindered by the ortho-chloro group on the benzoyl ring.

-

Solvent Interaction Mechanisms

| Feature | Ethanol (EtOH) | Dichloromethane (DCM) |

| Class | Polar Protic | Moderately Polar Aprotic |

| Dielectric Constant | ~24.5 | ~8.9 |

| Primary Interaction | Hydrogen Bonding (Donor/Acceptor) | Dipole-Dipole & Dispersion Forces |

| Mechanistic Prediction | Endothermic Dissolution: The energy required to break the solute's crystal lattice (enthalpy of fusion) is likely only overcome by EtOH at elevated temperatures. The lipophilic chlorines disrupt the H-bond network of pure ethanol. | Exothermic/Neutral Solvation: The chlorinated solvent (DCM) interacts favorably with the chlorinated solute via dispersion forces and halogen bonding, likely resulting in high solubility at ambient conditions. |

Solvation Decision Logic

The following diagram illustrates the decision pathway for solvent selection based on observed solubility behaviors.

Figure 1: Decision logic for solvent application based on thermal solubility profiles.

Experimental Protocols

Protocol A: Rapid Visual Solubility Screening (The "Solvent Walk")

Objective: Qualitatively assess solubility range to define parameters for quantitative testing.

Materials:

-

Glass vials (4 mL, clear).

-

Calibrated micropipette (100 µL - 1000 µL).

-

Solid 2-chloro-N-(2,3-dichlorophenyl)benzamide (finely powdered).

-

Solvents: HPLC-grade Ethanol, HPLC-grade Dichloromethane.

Procedure:

-

Weigh 10 mg of the compound into two separate vials (Vial A and Vial B).

-

Vial A (DCM): Add 100 µL of DCM.

-

Observation: If solid disappears instantly, solubility is >100 mg/mL (High).

-

Action: If undissolved, continue adding in 100 µL increments, vortexing between additions.

-

-

Vial B (EtOH): Add 100 µL of Ethanol.

-

Observation: Expect cloudiness/suspension.

-

Action: Continue adding up to 1.0 mL (10 volumes). If still insoluble, heat gently to 60°C using a heating block.

-

-

Record: Volume required for complete dissolution (clear solution).

Interpretation:

-

Solubility (S) ≈ Mass (mg) / Volume (mL)

-

If 10 mg dissolves in 0.1 mL, S ≈ 100 mg/mL.

-

If 10 mg requires 2.0 mL, S ≈ 5 mg/mL.

Protocol B: Quantitative Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the precise saturation concentration (

Materials:

-

Orbital shaker or thermomixer capable of 25°C ± 0.5°C.

-

0.22 µm PTFE syringe filters (compatible with both DCM and EtOH).

-

HPLC System (UV detection at 254 nm) OR Analytical Balance (for Gravimetric).

Workflow:

-

Supersaturation:

-

Add excess solid (~500 mg) to 5 mL of solvent (DCM and EtOH in separate flasks).

-

Ensure a visible solid pellet remains at the bottom.[3]

-

-

Equilibration:

-

Agitate at 25°C for 24 hours .

-

Note: Amides can form supersaturated metastable states. A 24h period ensures thermodynamic equilibrium.

-

-

Filtration:

-

Stop agitation and allow settling for 1 hour.

-

Draw supernatant and filter through a 0.22 µm PTFE filter into a clean vial.

-

Critical: Pre-saturate the filter with a small amount of solution to prevent adsorption losses.

-

-

Quantification (Choose Method):

Method 1: HPLC-UV (Recommended for Precision)

-

Mobile Phase: Acetonitrile : Water (60:40) + 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Dilution: Dilute the filtered supernatant 100x or 1000x with mobile phase to fit within the calibration curve.

-

Calculation:

Method 2: Gravimetric (If HPLC unavailable)

-

Pipette exactly 1.0 mL of filtered supernatant into a pre-weighed aluminum weighing boat (

). -

Evaporate solvent (DCM: ambient air; EtOH: 50°C oven).

-

Dry to constant weight (

). -

Calculation:

Expected Results & Data Analysis